tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate

Lipophilicity Organic Synthesis Medicinal Chemistry

tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate (CAS 1880190-97-5) is a Boc-protected amine featuring a 6-carbon alkyl chain terminated with a methyl thioether group. With a molecular formula of C12H25NO2S and a molecular weight of 247.40 g/mol, it is a specialized building block used as a synthetic intermediate.

Molecular Formula C12H25NO2S
Molecular Weight 247.40 g/mol
Cat. No. B13212363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate
Molecular FormulaC12H25NO2S
Molecular Weight247.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCSC
InChIInChI=1S/C12H25NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10-16-4/h5-10H2,1-4H3,(H,13,14)
InChIKeyCJGHSKQXZYUWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate (CAS 1880190-97-5) Procurement Guide: Properties and Specifications


tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate (CAS 1880190-97-5) is a Boc-protected amine featuring a 6-carbon alkyl chain terminated with a methyl thioether group. With a molecular formula of C12H25NO2S and a molecular weight of 247.40 g/mol, it is a specialized building block used as a synthetic intermediate [1]. Its computed XLogP3-AA value is 3.0, reflecting balanced lipophilicity for organic synthesis applications [2]. The compound is commercially available from specialized chemical suppliers, typically with a minimum purity specification of 95% [3].

Why Substituting tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate with Shorter-Chain Analogs Compromises Synthetic Outcomes


Direct substitution of tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate with its shorter-chain analogs, such as the butyl derivative (tert-butyl [4-(methylsulfanyl)butyl]carbamate), is not recommended for applications requiring specific spatial or lipophilic properties. The hexyl spacer in the target compound provides a distinct molecular geometry and lipophilicity profile compared to the butyl analog, which can influence downstream reactivity, solubility in organic solvents, and the physicochemical properties of final products [1]. Furthermore, the thioether functionality is sensitive to oxidation; substituting with a disulfide analog (e.g., tert-butyl N-[6-(methyldisulfanyl)hexyl]carbamate) introduces a different redox behavior and a larger molecular footprint (MW 279.46) that can alter reaction kinetics and purification requirements [2].

Quantitative Evidence for Selecting tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate Over Analogs


Lipophilicity Comparison: Hexyl Spacer Provides Balanced LogP for Organic Phase Reactions

The target compound exhibits a computed XLogP3-AA value of 3.0, which is nearly identical to that of its shorter-chain butyl analog (LogP = 3.0452) [1][2]. This indicates that while the hexyl spacer adds molecular weight and rotatable bonds, it does not significantly alter the overall lipophilicity compared to a C4 chain, offering a longer, more flexible linker without a large increase in hydrophobicity. This balanced lipophilicity is critical for maintaining solubility in common organic solvents like dichloromethane and acetonitrile .

Lipophilicity Organic Synthesis Medicinal Chemistry

Molecular Flexibility: Increased Rotatable Bonds in Hexyl Derivative Enable Greater Conformational Freedom

The target compound possesses 9 rotatable bonds, as computed by PubChem [1]. In contrast, the butyl analog (tert-butyl [4-(methylsulfanyl)butyl]carbamate) has fewer rotatable bonds due to its shorter alkyl chain. While a direct numerical comparison for the butyl analog is not available from the same source, the molecular formula (C10H21NO2S) implies a shorter chain with fewer degrees of freedom. The increased rotatable bond count in the hexyl derivative allows for greater conformational adaptability, which can be advantageous in biological systems or when the linker needs to span a larger distance between functional groups.

Conformational Analysis Molecular Flexibility Drug Design

Molecular Weight and Topological Polar Surface Area (TPSA) Distinguish Hexyl Derivative from Shorter Analogs

The target compound has a molecular weight of 247.40 g/mol and a Topological Polar Surface Area (TPSA) of 63.6 Ų [1]. Its butyl analog, tert-butyl [4-(methylsulfanyl)butyl]carbamate, has a molecular weight of 219.34 g/mol and a nearly identical TPSA of 63.63 Ų [2]. The hexyl derivative is approximately 12.8% heavier, which can influence membrane permeability and pharmacokinetic properties in downstream applications. The TPSA values are essentially identical, confirming that the polar character is dominated by the carbamate group and is independent of chain length.

Physicochemical Properties Drug-likeness Lead Optimization

Commercial Purity and Availability: Consistent Quality for Reproducible Synthesis

The target compound is commercially available from specialized suppliers with a minimum purity specification of 95% [1]. This level of purity is consistent with that offered for closely related analogs, such as tert-butyl [4-(methylsulfanyl)butyl]carbamate, which is also typically supplied at 95% purity . The consistent purity standard across this class of compounds ensures that procurement decisions can be based on structural and physicochemical criteria rather than on quality variability.

Quality Control Synthetic Intermediate Procurement

Recommended Applications for tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate Based on Quantitative Evidence


Synthesis of Long-Chain Thioether-Containing Linkers for Bioconjugation

The hexyl spacer of tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate provides a longer reach compared to butyl analogs, making it suitable for synthesizing linkers that require greater distance between conjugation sites. The balanced lipophilicity (XLogP3 = 3.0) ensures good solubility in organic solvents used for coupling reactions [1]. After Boc deprotection, the free amine can be coupled to carboxylic acids, while the thioether group can be oxidized to a sulfoxide or sulfone for further functionalization [2].

Intermediate in the Synthesis of Sulfur-Containing Bioactive Molecules

The thioether moiety in this compound is a key structural feature in various pharmaceuticals and agrochemicals. The compound's physicochemical profile (MW = 247.40, TPSA = 63.6 Ų) places it within a range suitable for lead optimization in medicinal chemistry [1]. The methylsulfanyl group can serve as a precursor to more oxidized sulfur species (sulfoxide, sulfone) or be used directly in radical-mediated reactions .

Model Compound for Studying Chain-Length Effects on Boc-Protected Amine Reactivity

Researchers investigating the impact of alkyl chain length on the reactivity of Boc-protected amines can utilize this hexyl derivative as a representative long-chain analog. Its computed properties (9 rotatable bonds, XLogP3 = 3.0) offer a distinct profile from shorter-chain variants (e.g., butyl derivative with MW 219.34) [1]. Comparative studies using this compound can help elucidate structure-reactivity relationships in nucleophilic substitution or coupling reactions [2].

Building Block for Sulfide-Containing Polymers or Materials

The combination of a Boc-protected amine and a terminal methyl thioether makes this compound a versatile monomer for step-growth polymerizations or for introducing sulfur-containing side chains into polymeric materials. The hexyl spacer provides flexibility and reduces steric hindrance compared to shorter-chain analogs, potentially improving polymer processability or material properties [1].

Quote Request

Request a Quote for tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.